molecular formula C9H12N2O B2855292 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one CAS No. 99362-18-2

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one

Cat. No.: B2855292
CAS No.: 99362-18-2
M. Wt: 164.208
InChI Key: FGRAFZTWVOIBTP-UHFFFAOYSA-N
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Description

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate ketone under acidic conditions to form the naphthyridine core. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydronaphthyridine derivatives.

Scientific Research Applications

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-8-7(9(12)11-6)3-2-4-10-8/h5,10H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRAFZTWVOIBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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